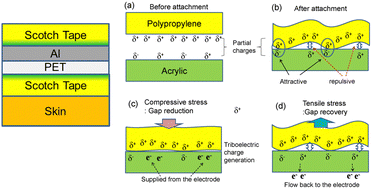Self-powered triboelectric wearable biosensor using Scotch tape†
Journal of Materials Chemistry B Pub Date: 2023-10-18 DOI: 10.1039/D3TB01481A
Abstract
A novel self-powered wearable triboelectric biosensor concept is proposed in this paper, which consists of Scotch tape and a metalized polyester sheet (Al/PET). The Scotch tape is the sensing element by exploring the interaction between the tape polypropylene backing material and the acrylic adhesive layer when pressing and releasing. The polypropylene surface only has partial positive charges because of a nonpolar surface, while the acrylic adhesive has a polar surface with positively and negatively charged and neutral regions. Atomic size gaps are formed because of the attractive and repulsive areas at the interface due to van der Waals forces. These density depleted regions act as ‘geometric’ gaps to produce triboelectric charges via contact and separation on a microscopic scale. This leads to our wearable biosensor design for measuring human body motion. Associated skin contraction and relaxation during body motion will activate the contact and separation between the polypropylene and acrylic adhesive layer when the sensor assembly is adhered to the skin. Various demonstrations were conducted to detect different body motions, including elbow flexion at a low angle, forearm protonation, forearm supination, knee flexion/extension, proximal interphalangeal flexion/extension, temple motion due to eye blinking, and temporomandibular opening. Unique features can be identified which are associated with different body motions. Moreover, the measurements from our triboelectric sensor correlate well with the results from a commercial electromyography (EMG) sensor in an isokinetic leg extension test, which leads to a new method of measuring human muscle activation.


Recommended Literature
- [1] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [2] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [3] Identification of bioactive compounds in Lactobacillus paracasei subsp. paracasei NTU 101-fermented reconstituted skimmed milk and their anti-cancer effect in combination with 5-fluorouracil on colorectal cancer cells
- [4] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [5] Contents list
- [6] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [7] Equipment news
- [8] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [9] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [10] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 124252-41-1









